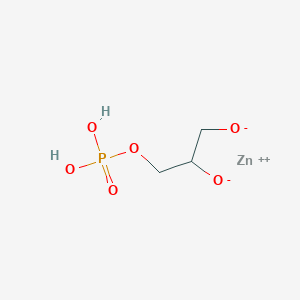
Zinc glycerol phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc glycerol phosphate is a chemical compound with the formula C3H7O6PZn. It is a white crystalline powder that is soluble in water and alcohols, and slightly soluble in ether . This compound is known for its stability at room temperature but decomposes at higher temperatures . This compound is a soluble salt that can undergo displacement reactions with other metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc glycerol phosphate is typically synthesized by reacting glycerol with phosphoric acid and zinc oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Glycerol} + \text{Phosphoric Acid} + \text{Zinc Oxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of highly concentrated zinc chloride solutions and glycerol as a stabilizer . The reaction is typically conducted at room temperature, and the concentration of zinc chloride and the molar ratio of glycerol to zinc ions are crucial factors that influence the size and shape of the resulting this compound particles .
Análisis De Reacciones Químicas
Types of Reactions: Zinc glycerol phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different zinc compounds.
Reduction: It can be reduced to form elemental zinc and other by-products.
Substitution: It can participate in substitution reactions with other metal ions, leading to the formation of different metal glycerol phosphates.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like hydrogen gas or sodium borohydride.
Substitution: Typically involves other metal salts in aqueous solutions.
Major Products:
Oxidation: Zinc oxide and other zinc compounds.
Reduction: Elemental zinc and glycerol derivatives.
Substitution: Various metal glycerol phosphates depending on the metal ion used.
Aplicaciones Científicas De Investigación
Zinc glycerol phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other zinc compounds.
Biology: Plays a role in cellular processes and is used in studies related to cell signaling and metabolism.
Industry: Utilized in the production of coatings, adhesives, and as a catalyst in various industrial processes.
Mecanismo De Acción
Zinc glycerol phosphate exerts its effects through several mechanisms:
Catalytic Role: Acts as a catalyst in various biochemical reactions, facilitating the conversion of substrates to products.
Structural Role: Provides structural support to enzymes and proteins, stabilizing their active forms.
Regulatory Role: Involved in the regulation of gene expression and cellular signaling pathways.
Molecular Targets and Pathways:
Enzymes: this compound interacts with various enzymes, enhancing their catalytic activity.
Proteins: Stabilizes the structure of proteins, ensuring their proper function.
Cellular Pathways: Participates in signaling pathways that regulate cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
Zinc Phosphate: An inorganic compound with similar applications in coatings and as a catalyst.
Glycerol Phosphate: A precursor in the synthesis of phospholipids and plays a role in cellular metabolism.
Zinc Oxide: Widely used in sunscreens, cosmetics, and as an antibacterial agent.
Uniqueness of Zinc Glycerol Phosphate: this compound stands out due to its unique combination of zinc and glycerol phosphate, which imparts distinct properties such as solubility in water and alcohols, stability at room temperature, and its ability to participate in various chemical reactions . Its applications in both biological and industrial fields further highlight its versatility and importance .
Propiedades
Número CAS |
1300-26-1 |
|---|---|
Fórmula molecular |
C3H7O6PZn |
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
zinc;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Zn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |
Clave InChI |
DQXVMBVYXZWEAR-UHFFFAOYSA-L |
SMILES |
C(C(COP(=O)(O)O)[O-])[O-].[Zn+2] |
SMILES canónico |
C(C(COP(=O)([O-])[O-])O)O.[Zn+2] |
Key on ui other cas no. |
1300-26-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















